(R)-1-(5-Bromofuran-2-yl)pentan-1-amine

Physicochemical profiling Lipophilicity Drug-likeness

(R)-1-(5-Bromofuran-2-yl)pentan-1-amine (CAS 1213312-33-4) is an enantiomerically defined, chiral primary amine featuring a 5-bromofuran-2-yl moiety linked to a pentan-1-amine chain. With a molecular formula of C₉H₁₄BrNO and a molecular weight of 232.12 g/mol, this compound belongs to the class of α-substituted furfurylamines that serve as versatile intermediates in medicinal chemistry and asymmetric synthesis.

Molecular Formula C9H14BrNO
Molecular Weight 232.12 g/mol
Cat. No. B12971747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(5-Bromofuran-2-yl)pentan-1-amine
Molecular FormulaC9H14BrNO
Molecular Weight232.12 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=C(O1)Br)N
InChIInChI=1S/C9H14BrNO/c1-2-3-4-7(11)8-5-6-9(10)12-8/h5-7H,2-4,11H2,1H3/t7-/m1/s1
InChIKeyNMUMZCXHZCFYET-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(5-Bromofuran-2-yl)pentan-1-amine – Chiral Bromofuran Building Block for Asymmetric Synthesis and Medicinal Chemistry Procurement


(R)-1-(5-Bromofuran-2-yl)pentan-1-amine (CAS 1213312-33-4) is an enantiomerically defined, chiral primary amine featuring a 5-bromofuran-2-yl moiety linked to a pentan-1-amine chain . With a molecular formula of C₉H₁₄BrNO and a molecular weight of 232.12 g/mol, this compound belongs to the class of α-substituted furfurylamines that serve as versatile intermediates in medicinal chemistry and asymmetric synthesis . The presence of the bromine atom at the furan 5-position provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the defined (R) stereochemistry at the α-carbon enables stereocontrolled elaboration into chiral drug candidates and ligands . Commercially available at 95% purity , this compound occupies a distinct niche among chiral bromofuran amine building blocks.

Single (R)-enantiomer for stereocontrolled asymmetric synthesis
5-Bromofuran group enables Pd-catalyzed cross-coupling diversification
n-Pentyl chain supports SAR exploration of pharmacophore spacing

Why Generic Substitution Fails for (R)-1-(5-Bromofuran-2-yl)pentan-1-amine – Stereochemistry, Halogenation, and Chain Length Are Not Interchangeable


Procurement decisions for chiral bromofuran amine building blocks cannot rely on simple in-class substitution because three structural variables independently and interdependently govern downstream synthetic utility and biological outcomes. First, the (R) absolute configuration at the chiral α-carbon determines the stereochemical outcome of subsequent asymmetric transformations; the (S)-enantiomer or racemic mixture will produce diastereomeric products with potentially divergent biological activity . Second, the 5-bromine substituent on the furan ring is not a passive substituent—it substantially alters lipophilicity (ΔLogP ≈ +0.76 vs. the des-bromo analogue) and serves as the essential functional handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) that the non-halogenated furan cannot undergo . Third, the pentyl chain length influences both physicochemical properties and potential target engagement relative to shorter-chain (propyl, butyl) analogues. The quantitative evidence below substantiates each of these differentiation dimensions.

Stereochemistry

(S)-enantiomer or racemate yields different diastereomeric outcomes; downstream biological readout may shift.

Halogenation

Des-bromo analogue lacks the electrophilic cross-coupling handle; Pd-mediated diversification is not accessible.

Chain length

Shorter-chain (propyl/butyl) analogues alter conformational flexibility and pharmacophore reach; SAR interpretation may differ.

Quantitative Differentiation Evidence for (R)-1-(5-Bromofuran-2-yl)pentan-1-amine vs. Closest Analogues and In-Class Candidates


Lipophilicity (LogP) Head-to-Head: Brominated vs. Des-Bromo Furan Analogue

The 5-bromine substitution on the furan ring confers a quantifiable increase in lipophilicity compared to the non-halogenated (R)-1-(furan-2-yl)pentan-1-amine. Computed LogP values, sourced from vendor technical datasheets using a consistent computational methodology, allow a direct cross-study comparison . This ΔLogP of +0.76 corresponds to an approximately 5.8-fold increase in computed octanol-water partition coefficient, a magnitude that can meaningfully affect passive membrane permeability, non-specific protein binding, and in vivo distribution.

Lipophilicity LogP
Data to verify
Target LogP 3.23 vs. Des-Br LogP 2.47 Δ +0.76
Higher lipophilicity may influence membrane permeability and protein binding.
Computed LogP from vendor datasheets; consistent methodology.
Physicochemical profiling Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Heavy Atom Differentiation: Brominated vs. Non-Halogenated Furan Core

The bromine atom at the furan 5-position increases molecular weight by 78.9 Da relative to the des-bromo analogue, with the distinct isotopic signature of bromine (⁷⁹Br:⁸¹Br ≈ 1:1 natural abundance) providing a unique mass spectrometry handle for reaction monitoring and metabolite identification . The topological polar surface area (TPSA = 39.16 Ų) remains identical between both compounds, indicating that the lipophilicity increase is achieved without sacrificing hydrogen-bonding capacity .

Molecular Weight Shift
Data to verify
ΔMW +78.9 Da; Br isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1)
Bromine mass shift enables unambiguous LC-MS tracking; essential for cross-coupling.
Vendor data; TPSA unchanged at 39.16 Ų.
Molecular weight Fragment-based drug design Heavy atom effect Mass spectrometry detection

Stereochemical Identity: (R)-Enantiomer vs. Racemic Mixture or (S)-Enantiomer

The (R)-enantiomer possesses a defined absolute configuration at the chiral α-carbon (C@H in SMILES notation), confirmed by the stereospecific InChI string (InChI=1S/C9H14BrNO/.../t7-/m1/s1) . The racemic mixture (CAS 1270358-51-4) lacks this stereochemical definition, meaning any chiral downstream product derived from the racemate will be obtained as a 1:1 mixture of diastereomers or enantiomers. In medicinal chemistry, the (R)- and (S)-enantiomers of chiral amines are known to exhibit divergent pharmacological profiles—a principle extensively documented for α-substituted amines targeting GPCRs, enzymes, and ion channels .

Enantiomeric Identity
Class-level
(R)-enantiomer ≥90% ee vs. racemate 0% ee
Defined (R)-configuration avoids downstream chiral resolution; supports stereospecific elaboration.
Vendor specification; chiral ee claim requires independent verification.
Chirality Enantiomeric purity Asymmetric synthesis Stereospecific pharmacology

Rotatable Bond Count and Chain Flexibility: Pentyl vs. Shorter Alkyl Chain Analogues

The n-pentyl chain of the target compound provides 4 rotatable bonds in the alkyl linker (total 4 rotatable bonds per computed descriptor) . Shorter-chain analogues—(R)-1-(5-bromofuran-2-yl)butan-1-amine and (R)-1-(5-bromofuran-2-yl)propan-1-amine—possess 3 and 2 rotatable bonds in the alkyl chain, respectively, resulting in progressively restricted conformational sampling. This chain-length difference modulates the entropic cost of binding and the accessible pharmacophore span, which can be critical for optimizing interactions with biological targets such as G-protein-coupled receptors (GPCRs) where the distance between the protonated amine and the aromatic furan ring influences receptor subtype selectivity .

Chain Flexibility
Class-level
4 rotatable bonds (pentyl) vs. 3 (butyl) / 2 (propyl) analogues
Pentyl chain provides extended pharmacophore reach; SAR interpretation may depend on spacer length.
Based on homologous series inference; computed descriptors.
Conformational flexibility Chain length SAR Entropic penalty Ligand efficiency

Synthetic Utility: 5-Bromofuran as a Cross-Coupling Handle vs. Non-Halogenated Furan

The 5-bromine substituent on the furan ring serves as a versatile electrophilic partner for Pd(0)-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. Literature precedent demonstrates that 5-bromofuran derivatives readily undergo Suzuki coupling with aryl boronic acids. The non-halogenated (R)-1-(furan-2-yl)pentan-1-amine (LogP 2.4696, TPSA 39.16) cannot participate in these transformations at the furan 5-position, limiting its synthetic versatility . This difference is absolute: the brominated compound can serve as both a chiral amine building block and a cross-coupling substrate, while the des-bromo analogue can only serve the former role.

Cross-Coupling Utility
Class-level
5-Br enables Suzuki, Sonogashira, Buchwald-Hartwig couplings; des-Br analogue cannot participate.
Bromofuran is a mandatory handle for Pd-catalyzed diversification at the furan ring.
Well-precedented cross-coupling conditions for 5-bromofuran substrates.
Suzuki-Miyaura coupling Sonogashira coupling Buchwald-Hartwig amination C-C bond formation

Procurement-Driven Application Scenarios for (R)-1-(5-Bromofuran-2-yl)pentan-1-amine Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Drug Candidates Requiring Defined (R)-Stereochemistry

The (R)-configuration at the α-carbon provides a stereochemically pure starting material for the construction of enantiomerically defined pharmaceutical intermediates. The single-enantiomer nature of this compound (CAS 1213312-33-4) eliminates the need for chiral resolution at later synthetic stages, which is unavoidable if the racemate (CAS 1270358-51-4) is used . This is particularly critical in programs targeting GPCRs or enzymes where the (R)- and (S)-enantiomers of chiral amines have been shown to exhibit divergent binding affinities and functional activities .

Diversification via Pd-Catalyzed Cross-Coupling at the 5-Bromofuran Handle

The 5-bromine substituent uniquely enables post-functionalization of the furan ring via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling reactions, permitting the introduction of aryl, alkynyl, or amino substituents without disturbing the chiral amine center . This makes the compound a privileged intermediate for constructing focused libraries of chiral furan-containing compounds. The non-halogenated analogue (R)-1-(furan-2-yl)pentan-1-amine cannot serve this dual-purpose role, as it lacks the electrophilic coupling handle .

Physicochemical Property Optimization in CNS-Targeted Lead Series

With a computed LogP of 3.2321, this compound resides in a lipophilicity range (LogP 3–4) that is favorable for blood-brain barrier penetration while remaining below the LogP >5 threshold associated with poor developability . The +0.76 LogP increment relative to the des-bromo analogue (LogP 2.4696) may enhance CNS exposure without compromising TPSA (39.16 Ų, well below the 90 Ų threshold for BBB penetration) . For CNS-targeted programs, procurement of the brominated analogue may be preferred when increased membrane permeability is desired.

LC-MS Trackable Building Block for Metabolic Pathway Studies

The distinctive ⁷⁹Br:⁸¹Br isotopic doublet (approximately 1:1 natural abundance) provides an unambiguous mass spectrometric signature that facilitates tracking of the compound and its derivatives in complex biological matrices or reaction mixtures . This is a practical advantage over the non-halogenated analogue, which produces only the monoisotopic mass signal common to C,H,N,O-containing small molecules. Researchers requiring confident analyte identification in metabolomics or pharmacokinetic studies should preferentially procure the brominated building block.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral candidates
Defined (R)-configuration
Enantiomeric purity and stereochemical outcome review
Pd-catalyzed library diversification
5-Bromofuran coupling handle
Cross-coupling reactivity and substrate scope
CNS lead optimization
Moderate lipophilicity
Permeability and BBB penetration models
LC-MS tracking in metabolic studies
Distinctive Br isotopic signature
Mass spectrometry detection and matrix effect review
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